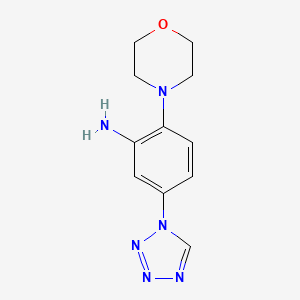

2-morpholino-5-(1H-tetrazol-1-yl)aniline

Description

Significance of Nitrogen-Rich Heterocycles in Contemporary Organic Chemistry

Nitrogen-containing heterocycles are fundamental building blocks in organic chemistry, largely due to their prevalence in natural products and synthetic compounds with significant biological activity. rsc.orgbeilstein-journals.org These cyclic structures, which incorporate at least one nitrogen atom within the ring, are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials. rsc.orgbeilstein-journals.org Their importance stems from their diverse chemical reactivity and their ability to engage in various intermolecular interactions, such as hydrogen bonding, which are crucial for biological recognition processes. beilstein-journals.org

The high nitrogen content in these heterocycles often imparts unique properties, including metabolic stability and the ability to act as bioisosteres for other functional groups. beilstein-journals.org A prime example is the tetrazole ring, a five-membered aromatic ring with four nitrogen atoms. This moiety is widely recognized in medicinal chemistry as a bioisosteric replacement for the carboxylic acid group. beilstein-journals.org This substitution can enhance a molecule's metabolic stability and lipophilicity, thereby improving its pharmacokinetic profile. beilstein-journals.org The tetrazole scaffold is a key component in numerous marketed drugs with a broad spectrum of biological activities, including antihypertensive, antiviral, and anticancer effects. beilstein-journals.orgresearchgate.net

The Aniline (B41778) Scaffold as a Versatile Synthon in Chemical Synthesis

The aniline scaffold, a benzene (B151609) ring bearing an amino group, is a cornerstone of chemical synthesis due to its versatility and ready availability. It serves as a crucial intermediate in the production of a wide range of dyes, polymers, and pharmaceuticals. The amino group can be readily modified, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures.

In medicinal chemistry, the aniline motif is a common feature in many drug candidates. nih.gov Its ability to participate in hydrogen bonding and π-π stacking interactions makes it a valuable component for binding to biological targets. nih.gov Furthermore, the aromatic ring of aniline can be substituted at various positions, providing a means to fine-tune the steric and electronic properties of a molecule to optimize its activity and selectivity.

Rational Design Principles for Hybrid Molecular Architectures Incorporating Tetrazole and Morpholine (B109124) Moieties

The rational design of hybrid molecules, such as 2-morpholino-5-(1H-tetrazol-1-yl)aniline, is guided by the principle of combining the beneficial attributes of individual molecular fragments. The goal is to create a new chemical entity with enhanced or novel properties that are not present in the parent molecules.

The key considerations in the design of tetrazole-morpholine hybrids include:

Bioisosterism: As mentioned, the tetrazole ring often serves as a bioisostere of a carboxylic acid, which can improve metabolic stability and cell membrane permeability. beilstein-journals.org

Modulation of Physicochemical Properties: The morpholine ring, a saturated heterocycle containing both an oxygen and a nitrogen atom, is often introduced to improve the aqueous solubility and pharmacokinetic properties of a drug candidate. Its presence can also influence the conformation of the molecule.

The synthesis of such hybrid molecules often involves multi-step reaction sequences. For instance, the tetrazole ring can be constructed from a nitrile precursor via cycloaddition with an azide (B81097). beilstein-journals.org The morpholine group can be introduced through nucleophilic substitution reactions.

Overview of Current Research Trajectories for this compound and Structurally Related Analogues

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the research on its structural analogues provides valuable insights into its potential applications.

The primary research trajectory for compounds featuring the tetrazole-aniline and morpholine-aniline motifs is in the field of medicinal chemistry. For example, derivatives of 2-morpholino-4-anilinoquinoline have been synthesized and evaluated as potential antitumor agents. nih.gov These studies highlight the potential of the morpholino-aniline scaffold in the design of kinase inhibitors. nih.gov

Similarly, various 2-(1H-tetrazol-5-yl)aniline derivatives have been investigated for their hypoglycemic activity. nih.gov This suggests that the tetrazole-aniline core is a promising scaffold for the development of new antidiabetic agents. The combination of these two areas of research suggests that this compound and its derivatives could be promising candidates for a range of therapeutic applications.

Future research in this area will likely focus on the development of efficient synthetic routes to access a wider range of these hybrid molecules, followed by comprehensive biological evaluation to explore their therapeutic potential. Structure-activity relationship (SAR) studies will be crucial to optimize the substitution patterns on the aniline ring to maximize potency and selectivity for specific biological targets.

Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-yl-5-(tetrazol-1-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N6O/c12-10-7-9(17-8-13-14-15-17)1-2-11(10)16-3-5-18-6-4-16/h1-2,7-8H,3-6,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPPORBYHDXRQDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)N3C=NN=N3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 2 Morpholino 5 1h Tetrazol 1 Yl Aniline Derivatives

Conventional Synthetic Approaches to 2-morpholino-5-(1H-tetrazol-1-yl)aniline Analogues

Conventional synthetic routes to these complex aniline (B41778) derivatives typically involve a stepwise assembly of the morpholine (B109124) and tetrazole moieties onto a pre-functionalized aniline or benzene (B151609) ring. These methods offer a high degree of control over the introduction of each substituent.

Nucleophilic Aromatic Substitution Reactions on Halogenated Precursors

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the introduction of amine functionalities, such as morpholine, onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. In the context of synthesizing this compound analogues, this reaction can be employed to introduce the morpholine ring onto a halogenated precursor.

The reaction typically involves the displacement of a halide (commonly fluorine or chlorine) from an aromatic ring by the nucleophilic nitrogen of morpholine. The efficiency of the SNAr reaction is highly dependent on the electronic nature of the aromatic substrate. For instance, the presence of a nitro group ortho or para to the leaving group significantly facilitates the reaction. A plausible synthetic sequence could start with a dihalogenated nitrobenzene, where one halogen is selectively substituted by morpholine, followed by reduction of the nitro group to an amine and subsequent formation of the tetrazole ring.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as a more versatile alternative to traditional SNAr reactions, especially for less activated aryl halides. wikipedia.org This methodology allows for the coupling of a wide range of aryl halides (including chlorides, bromides, and iodides) with amines under relatively mild conditions. wikipedia.orgorganic-chemistry.org The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high yields. nih.gov For the synthesis of morpholino-substituted anilines, a halogenated aniline derivative can be directly coupled with morpholine. rsc.orgresearchgate.net

Table 1: Examples of Nucleophilic Aromatic Substitution and Buchwald-Hartwig Amination for the Synthesis of Morpholinoarenes

| Aryl Halide Precursor | Amine | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-(Aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinoline | Morpholine | Pd2(dba)3, Xantphos, Cs2CO3, Dioxane, 100 °C | 2-(Aryl/heteroaryl)-6-morpholin-4-yl-(4-trifluoromethyl)quinoline | 60-88 | rsc.org |

| 4-Nitrophenyl-halide | Morpholine | Base, Solvent, Heat | 4-(4-Nitrophenyl)morpholine | Varies | chemicalbook.com |

| Bromobenzene | Morpholine | [Pd(allyl)Cl]2 / t-BuXPhos, Toluene | N-Phenylmorpholine | >95 (conversion) | nih.gov |

Cycloaddition Reactions for Tetrazole Ring Formation

The tetrazole ring is most commonly synthesized through a [3+2] cycloaddition reaction between a nitrile and an azide (B81097). nih.govnih.govresearchgate.net This method is highly efficient and allows for the formation of the 5-substituted 1H-tetrazole ring system present in the target molecule. organic-chemistry.orgthieme-connect.com

In a typical procedure, an aromatic nitrile is treated with an azide source, such as sodium azide or trimethylsilyl (B98337) azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt catalyst. mdpi.com The reaction can be performed on a precursor that already contains the morpholinoaniline scaffold. For example, a 4-amino-3-morpholinobenzonitrile could be subjected to cycloaddition with sodium azide to yield the desired 2-morpholino-5-(1H-tetrazol-5-yl)aniline. The reaction conditions, including solvent, temperature, and catalyst, can be optimized to achieve high yields. organic-chemistry.org

Table 2: Conditions for Tetrazole Synthesis via [3+2] Cycloaddition

| Nitrile Substrate | Azide Source | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aromatic Nitriles | Sodium Azide | Scandium triflate, MW, H2O or i-PrOH/H2O | 5-Aryl-1H-tetrazoles | High | thieme-connect.com |

| 2-(p-tolyl)quinoline-4-carbonitrile | Trimethylsilyl azide | Dibutyltin oxide, Toluene, reflux | 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline | 92 | mdpi.com |

| Various Nitriles | Sodium Azide | N-methyl-2-pyrrolidone (NMP), TMSCl, MW | 5-Substituted-1H-tetrazoles | High | organic-chemistry.org |

Amine Functionalization Strategies for Morpholine Integration

The introduction of the morpholine moiety can be achieved through various amine functionalization strategies. As discussed previously, Buchwald-Hartwig amination is a highly effective method for forming a C-N bond between an aryl halide and morpholine. wikipedia.orgorganic-chemistry.org This reaction is known for its broad substrate scope and functional group tolerance. nih.gov

Another approach involves the reductive amination of a suitable ketone precursor. For instance, a 2-amino-5-(1H-tetrazol-1-yl)cyclohexanone could potentially be reacted with an appropriate amine under reductive conditions to form the morpholine ring, although this would result in a saturated, non-aromatic core. A more direct approach for the target scaffold involves the reaction of a 1,2-amino alcohol with a suitable electrophile. organic-chemistry.org For instance, a dihalogenated aniline could first be converted to the corresponding tetrazole derivative, followed by reaction with an amino alcohol to construct the morpholine ring, though this is a less common strategy for N-arylmorpholines. The direct alkylation of an aniline with a dihaloethane derivative can also lead to the formation of a morpholine ring, although this can be prone to side reactions and is less controlled than palladium-catalyzed methods.

Multicomponent Reaction (MCR) Strategies for Tetrazole Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules. nih.gov For the synthesis of tetrazole-containing compounds, the Ugi-azide reaction is particularly relevant. acs.org

Ugi-Azide and Related MCRs for 1,5-Disubstituted Tetrazoles

The Ugi-azide reaction is a four-component reaction between an aldehyde, an amine, an isocyanide, and an azide source (typically trimethylsilyl azide or hydrazoic acid) to produce 1,5-disubstituted tetrazoles. rsc.orgresearchgate.net This reaction is a powerful tool for generating molecular diversity and can be applied to the synthesis of analogues of the target compound. chemicalbook.com

In the context of this compound, a 2-morpholinoaniline (B1348958) derivative could be used as the amine component in an Ugi-azide reaction. The reaction with an aldehyde and an isocyanide would lead to a tetrazole with substituents at both the 1- and 5-positions. The choice of the aldehyde and isocyanide components allows for the introduction of a wide variety of functional groups for structure-activity relationship studies. The reaction proceeds through the formation of an iminium ion, which is then trapped by the isocyanide and the azide anion, followed by an intramolecular cyclization to form the tetrazole ring. researchgate.net

Table 3: Examples of Ugi-Azide Reactions for the Synthesis of 1,5-Disubstituted Tetrazoles

| Amine | Aldehyde | Isocyanide | Azide Source | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aniline | Heptanal | tert-Butyl isocyanide | TMSN3 | N-(1-(1-(tert-butyl)-1H-tetrazol-5-yl)heptyl)aniline | 44 | nih.gov |

| Various amines | Various aldehydes | Various isocyanides | TMSN3 | 1,5-Disubstituted-1H-tetrazoles | Moderate to good | researchgate.net |

| Aniline | Benzaldehyde | tert-Butyl isocyanide | NaN3 / Acetic Acid | 1-tert-butyl-5-phenyl-1H-tetrazole | 79 (with catalyst) | nih.gov |

Tandem Reactions and One-Pot Syntheses of Hybrid Scaffolds

Tandem reactions, where multiple bond-forming events occur sequentially in a single pot without the isolation of intermediates, can significantly improve the efficiency of a synthetic route. For the synthesis of complex molecules like this compound, a tandem approach could involve an initial Ugi-azide reaction followed by an intramolecular cyclization or a cross-coupling reaction to introduce the morpholine moiety or form another ring system. nih.govscilit.com

Principles of Green Chemistry in the Synthesis of this compound Analogues

The growing emphasis on sustainable chemical manufacturing has propelled the integration of green chemistry principles into the synthesis of complex molecules like this compound and its analogues. These principles focus on minimizing environmental impact by reducing waste, using less hazardous materials, and improving energy efficiency.

A significant strategy in green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to pollution. For the synthesis of tetrazole-containing compounds, which form a core part of the target molecule, solvent-free and aqueous reaction conditions have shown considerable promise.

Solvent-Free Synthesis: Microwave-assisted, solvent-free methods have been effectively used for the synthesis of 5-substituted-1H-tetrazoles. aip.org For instance, the [2+3] cycloaddition reaction between a thiourea (B124793) derivative and sodium azide can be conducted smoothly under solvent-free conditions using microwave irradiation. aip.org This approach offers several advantages, including rapid reaction times, high product yields, and simplified workup procedures, thereby minimizing the generation of chemical waste. aip.orgresearchgate.net One-pot protocols under solvent-free conditions have also been developed for synthesizing 1-substituted-1H-tetrazole analogues, further enhancing the efficiency and environmental friendliness of the process. researchgate.net

Aqueous Synthesis: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of tetrazole derivatives has been successfully carried out in water, demonstrating the viability of this medium for constructing key heterocyclic moieties. researchgate.net For example, the use of a Fe3O4@SiO2-CoII catalyst in water at 90°C has been shown to be effective for preparing tetrazole derivatives. researchgate.net Similarly, aqueous solutions have been employed in the synthesis of aniline derivatives, another key component of the target structure. rsc.org The use of water as a solvent can also facilitate catalyst recycling and product isolation, contributing to a more sustainable process. researchgate.net

A comparative look at reaction conditions is presented in the table below:

| Condition | Advantages | Challenges |

| Solvent-Free | Reduced waste, faster reactions, simplified workup aip.orgresearchgate.net | Potential for localized overheating, limited substrate solubility |

| Aqueous | Non-toxic, non-flammable, abundant, facilitates catalyst recycling researchgate.net | Limited solubility of non-polar reactants, potential for hydrolysis of sensitive functional groups |

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions, thereby reducing energy consumption and byproduct formation. In the synthesis of hybrid compounds like this compound, which combines distinct morpholine, tetrazole, and aniline moieties, catalytic methods are indispensable.

Transition metal catalysts, particularly those based on copper (Cu) and palladium (Pd), are widely used for the formation of carbon-nitrogen (C-N) bonds, a critical step in assembling the target molecule. acs.org Copper-catalyzed reactions, for instance, are advantageous due to the lower cost and toxicity of copper compared to palladium. acs.org These catalysts can be employed in various C-N bond-forming reactions, such as the Ullmann coupling and Buchwald-Hartwig amination, which are instrumental in constructing the aniline portion of the molecule.

The development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offers further green advantages. For instance, immobilizing catalysts on solid supports like SBA-15 (Santa Barbara Amorphous No. 15) facilitates easy separation and recycling of the catalyst, reducing waste and operational costs. researchgate.net Photocatalysis, using materials like TiO2, is another emerging green approach for C-N bond formation, offering mild reaction conditions and the use of light as a clean energy source. frontiersin.orgmdpi.com

Organocatalysis, which uses small organic molecules as catalysts, provides an alternative to metal-based systems, avoiding issues of metal toxicity and contamination of the final product. Proline-derived tetrazole catalysts, for example, have been used in asymmetric aldol (B89426) reactions, showcasing the potential of tetrazole-containing molecules themselves to act as catalysts. nih.gov

The following table summarizes various catalytic approaches:

| Catalyst Type | Examples | Advantages |

| Transition Metal | Pd, Cu, Ni, Fe complexes acs.org | High efficiency and selectivity for C-N bond formation acs.org |

| Heterogeneous | Catalysts on solid supports (e.g., Fe/SBA-15) researchgate.net | Easy recovery and recycling, reduced waste researchgate.net |

| Photocatalysts | TiO2 frontiersin.org | Mild reaction conditions, use of light as a clean energy source frontiersin.org |

| Organocatalysts | Proline-derived tetrazoles nih.gov | Avoids metal contamination, often environmentally benign |

Atom economy, a concept developed by Barry Trost, is a fundamental metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. rsc.orgprimescholars.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants in the stoichiometric equation. syrris.com A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts and waste. primescholars.com

Another important metric is the E-factor (Environmental Factor), which is the ratio of the mass of waste generated to the mass of the desired product. rsc.orgsheldon.nl The pharmaceutical industry, which produces complex molecules, often has high E-factors, typically ranging from 25 to over 100. rsc.orgsyrris.com By optimizing reaction conditions, utilizing catalytic methods, and designing more efficient synthetic routes, the E-factor can be significantly reduced.

Process Mass Intensity (PMI) is another metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product. syrris.com A lower PMI indicates a more sustainable and efficient process.

The table below highlights key efficiency metrics:

| Metric | Definition | Goal |

| Atom Economy | (MW of product / MW of all reactants) x 100% syrris.com | Maximize |

| E-Factor | Mass of waste / Mass of product sheldon.nl | Minimize |

| Process Mass Intensity (PMI) | Total mass in process / Mass of product syrris.com | Minimize |

By applying these principles of green chemistry, the synthesis of this compound analogues can be made more environmentally friendly, economically viable, and sustainable.

Synthetic Derivatization and Functional Group Interconversions of the this compound Core

The this compound core structure presents multiple sites for synthetic modification, allowing for the generation of a diverse library of analogues. These modifications are crucial for exploring structure-activity relationships in medicinal chemistry.

The primary amino group of the aniline moiety is a versatile handle for a wide range of chemical transformations.

N-Acylation: The aniline nitrogen can be readily acylated using various acylating agents such as acyl chlorides or acid anhydrides in the presence of a base like pyridine. studylib.net This reaction introduces an amide functionality, which can alter the electronic properties and hydrogen bonding capabilities of the molecule. A general procedure involves stirring the aniline derivative with the acylating agent in a suitable solvent like dichloromethane. Green protocols for N-acylation have also been developed using deep eutectic solvents, which act as both catalyst and solvent. nih.gov

N-Alkylation: N-alkylation of the aniline nitrogen can be achieved using alkyl halides in the presence of a base. researchgate.net For instance, cesium fluoride-celite in acetonitrile (B52724) has been reported as an effective system for the N-alkylation of anilines and other nitrogen heterocycles. researchgate.net This modification introduces alkyl substituents, which can modulate the lipophilicity and steric profile of the molecule.

Diazotization and Subsequent Reactions: The primary aromatic amine can undergo diazotization upon treatment with nitrous acid to form a diazonium salt. wikipedia.org This intermediate is highly versatile and can be converted into a variety of functional groups through Sandmeyer-type reactions, allowing for the introduction of halides, cyano groups, or hydroxyl groups. wikipedia.org

The following table provides examples of modifications at the aniline nitrogen:

| Reaction | Reagents | Resulting Functional Group |

| N-Acylation | Acyl chloride/pyridine | Amide |

| N-Alkylation | Alkyl halide/CsF-celite researchgate.net | Secondary or Tertiary Amine |

| Diazotization | Nitrous acid wikipedia.org | Diazonium salt (intermediate) |

The morpholine ring, while generally stable, can also be subjected to various chemical transformations to introduce further diversity.

Ring Opening: Under certain conditions, the morpholine ring can undergo ring-opening reactions. For example, treatment of N-substituted morpholines with difluorocarbene can lead to selective C-N bond cleavage, resulting in acyclic structures that can be further functionalized. nih.gov Quantum chemistry calculations have also explored the ring-opening pathways of morpholinyl radicals in the presence of oxygen. nih.gov

Functionalization of the Morpholine Ring: While direct functionalization of the morpholine ring can be challenging, methodologies have been developed for introducing substituents. For instance, oxidative imidation reactions can be used to functionalize morpholin-2-ones, which could be potential precursors or analogues. mdpi.com Additionally, cascade reactions involving the ring-opening of activated precursors like 2-tosyl-1,2-oxazetidine can lead to the formation of substituted morpholines. acs.org

The table below outlines potential transformations of the morpholine moiety:

| Transformation | Approach | Potential Outcome |

| Ring Opening | Reaction with difluorocarbene nih.gov | Formation of functionalized acyclic amines |

| Functionalization | Oxidative imidation of morpholin-2-one (B1368128) precursors mdpi.com | Introduction of substituents on the morpholine ring |

| Ring Formation Cascade | Reaction of 2-tosyl-1,2-oxazetidine with nucleophiles acs.org | Synthesis of diversely substituted morpholine rings |

Through these derivatization strategies, a wide array of analogues based on the this compound core can be synthesized, enabling a comprehensive exploration of their chemical and biological properties.

Substituent Effects on Synthetic Pathways and Yields

The primary methods for forming the 5-substituted tetrazole ring involve the [3+2] cycloaddition reaction between a nitrile precursor and an azide source. nih.gov Theoretical studies, supported by density functional theory (DFT) calculations, have elucidated the mechanism of this transformation. nih.gov These studies reveal that the activation barriers for the reaction correlate strongly with the electronic nature of the substituent on the nitrile. nih.govacs.org Electron-withdrawing groups (EWGs) attached to the nitrile enhance its electrophilicity, thereby lowering the activation energy of the cycloaddition and accelerating the reaction rate. acs.org Conversely, electron-donating groups (EDGs) can decrease the reactivity of the nitrile, potentially leading to lower yields or requiring more forcing reaction conditions.

Interactive Table 1: Calculated Activation Barriers for Tetrazole Formation from Substituted Nitriles (R-CN) and Azide

| Substituent (R) | Substituent Type | Calculated Activation Barrier (kcal/mol) |

| Me (Methyl) | Electron-Donating | 28.1 |

| t-Bu (tert-Butyl) | Electron-Donating | 28.3 |

| Ph (Phenyl) | Neutral | 26.6 |

| CN (Cyano) | Electron-Withdrawing | 24.5 |

| MeSO₂ (Methanesulfonyl) | Strong Electron-Withdrawing | 22.0 |

Data derived from a theoretical study on the mechanism of tetrazole formation and serves as an illustrative model. acs.org

The introduction of the morpholine group onto the aniline ring is commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway requires the aromatic ring to be "activated" towards attack by the morpholine nucleophile. Activation is achieved by the presence of potent electron-withdrawing groups, such as a nitro (NO₂) group, positioned ortho or para to the leaving group (typically a halide). nih.gov The SNAr mechanism proceeds through a high-energy intermediate known as a Meisenheimer complex, the stability of which is crucial for the reaction to proceed. nih.gov

Substituents already present on the aromatic ring can significantly help or hinder this process. Additional EWGs can further stabilize the negative charge in the Meisenheimer complex, thus increasing the reaction rate and improving yields. In contrast, EDGs on the ring would destabilize this intermediate, rendering the SNAr reaction slower and less efficient. Computational studies on analogous systems, such as the SNAr of pyrrolidine (B122466) with substituted thiophenes, provide quantitative insight into these effects. The activation free energy for the nucleophilic addition step is substantially higher when the ring is less electron-poor. nih.gov

Interactive Table 2: Substituent Effect on Calculated Activation Energy in a Model SNAr Reaction

| Substituent (X) at C3 | Substituent Type | Calculated Activation Free Energy (ΔG‡) (kcal/mol) |

| H (Hydrogen) | Neutral | 24.1 |

| CONH₂ (Carboxamide) | Electron-Withdrawing | 20.9 |

| CO₂CH₃ (Ester) | Electron-Withdrawing | 20.3 |

| CN (Cyano) | Strong Electron-Withdrawing | 19.0 |

| NO₂ (Nitro) | Strong Electron-Withdrawing | 17.5 |

Data derived from a theoretical study on the SNAr of pyrrolidine with 2-methoxy-3-X-5-nitrothiophenes and serves as an illustrative model for electronic effects. nih.gov

Therefore, optimizing the synthesis of substituted this compound derivatives requires a careful balancing act. A synthetic route might begin with a nitro-substituted aniline to facilitate the SNAr reaction with morpholine. Subsequent reduction of the nitro group to an amine, diazotization, and conversion to a nitrile would then provide the precursor for tetrazole formation. The electronic character of other substituents on the ring must be compatible with this multi-step sequence. For example, a substituent that is ideal for the SNAr step might complicate the tetrazole formation, or vice versa, necessitating careful selection of reagents and reaction conditions to maximize the yield at each stage.

Advanced Spectroscopic and Structural Characterization of 2 Morpholino 5 1h Tetrazol 1 Yl Aniline and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Constants

In the ¹H NMR spectrum of 2-morpholino-5-(1H-tetrazol-1-yl)aniline, distinct signals corresponding to the protons of the aniline (B41778) ring, the morpholine (B109124) substituent, and the tetrazole ring are expected.

Aniline Protons: The protons on the substituted benzene (B151609) ring typically appear in the aromatic region (δ 6.5-8.0 ppm). The electronic effects of the amino (-NH₂), morpholino, and tetrazolyl groups dictate their precise chemical shifts. The -NH₂ and morpholino groups are electron-donating, shifting ortho and para protons upfield, while the tetrazole group is electron-withdrawing, causing a downfield shift.

Morpholine Protons: The morpholine ring contains two sets of chemically non-equivalent methylene (B1212753) protons. The protons on the carbons adjacent to the oxygen atom (O-CH₂) are expected to resonate further downfield (typically δ 3.7-3.9 ppm) compared to the protons on the carbons adjacent to the nitrogen atom (N-CH₂) (typically δ 2.7-3.0 ppm) due to the higher electronegativity of oxygen.

Amino Protons: The primary amine (-NH₂) protons usually appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature.

Tetrazole Proton: The single proton on the tetrazole ring (C-H) is expected to resonate significantly downfield (often > δ 9.0 ppm), a characteristic feature for this heterocyclic system. rsc.org

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Tetrazole-H | > 9.0 | Singlet (s) | N/A |

| Aniline-H | 6.5 - 8.0 | Doublet (d), Doublet of doublets (dd) | ~2-3 Hz (meta), ~8-9 Hz (ortho) |

| Morpholine-H (O-CH₂) | 3.7 - 3.9 | Triplet (t) or Multiplet (m) | ~4-5 Hz |

| Morpholine-H (N-CH₂) | 2.7 - 3.0 | Triplet (t) or Multiplet (m) | ~4-5 Hz |

Carbon-13 NMR (¹³C NMR) for Carbon Framework Characterization

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Aromatic Carbons: The six carbons of the aniline ring will appear in the aromatic region (δ 110-150 ppm). The carbon atom attached to the nitrogen of the amino group (C-N) and the morpholino group will be shifted downfield, while the carbon attached to the tetrazole ring will also experience a downfield shift.

Morpholine Carbons: The two distinct types of carbon atoms in the morpholine ring will appear in the aliphatic region. The carbons bonded to oxygen (O-CH₂) are expected around δ 65-70 ppm, and the carbons bonded to the aniline nitrogen (N-CH₂) are expected around δ 45-55 ppm.

Tetrazole Carbon: The single carbon atom within the tetrazole ring is anticipated to have a chemical shift in the range of δ 150-160 ppm. rsc.org

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Tetrazole-C | 150 - 160 |

| Aniline-C (Aromatic) | 110 - 150 |

| Morpholine-C (O-CH₂) | 65 - 70 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

2D NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). sdsu.edu It would be used to confirm the connectivity of protons within the aniline ring and to identify which N-CH₂ protons are coupled to which O-CH₂ protons in the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly attached proton and carbon atoms. youtube.com It allows for the definitive assignment of each carbon atom in the ¹³C NMR spectrum by linking it to its attached proton(s) identified in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com HMBC is invaluable for establishing the connectivity between the different fragments of the molecule. For instance, it would show correlations between the morpholine's N-CH₂ protons and the aniline ring carbons, and between the aniline ring protons and the tetrazole carbon, confirming how these rings are linked together. science.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₁H₁₄N₆O), the expected monoisotopic mass is 246.1229 g/mol .

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate mass measurement, which is used to determine the elemental composition of the molecule. nih.govnih.gov An HRMS analysis using a technique like electrospray ionization (ESI) would be expected to detect the protonated molecule [M+H]⁺. The experimentally measured mass should be within a very narrow tolerance (e.g., ±5 ppm) of the calculated exact mass (247.1302 for [C₁₁H₁₅N₆O]⁺), confirming the molecular formula. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. nih.gov

The IR spectrum of this compound would be expected to show several characteristic absorption bands:

N-H Stretching: The aniline amine group should display two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. researchgate.netresearchgate.net

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the morpholine ring are expected just below 3000 cm⁻¹.

C=C and C=N Stretching: Aromatic C=C ring stretching vibrations will produce bands in the 1450-1600 cm⁻¹ region. Vibrations from the C=N and N=N bonds within the tetrazole ring are also expected in this fingerprint region. mdpi.comresearchgate.net

C-O Stretching: A strong, characteristic band corresponding to the C-O-C asymmetric stretch of the ether linkage in the morpholine ring is expected in the 1100-1150 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aniline Amine | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H (Morpholine) | C-H Stretch | 2850 - 2960 |

| Aromatic Ring / Tetrazole Ring | C=C, C=N, N=N Stretch | 1450 - 1600 |

X-ray Diffraction Crystallography for Solid-State Structure Determination

A critical aspect of the molecular conformation is the degree of twisting between these planar rings, which can be quantified by torsion angles. The torsion angle between the aniline ring and the tetrazole ring is particularly significant as it influences the degree of electronic conjugation between the two systems. Similarly, the orientation of the morpholine group relative to the aniline plane affects the molecule's steric profile. In related structures, the dihedral angle between an aromatic ring and a connected tetrazole ring can vary significantly, often being nearly perpendicular to minimize steric hindrance while allowing for some electronic interaction. growingscience.com

Table 1: Representative Torsion Angles in Analogous Phenyl-Heterocycle Systems

| Compound Type | Involved Rings | Typical Torsion Angle (°) | Reference |

|---|---|---|---|

| 5-Aryloxy-(1H)-tetrazole | Phenyl - Tetrazole | 85 - 96 | growingscience.com |

| 1-Phenyl-1H-tetrazol-5(4H)-one | Phenyl - Tetrazolone | ~27 |

Note: Data is based on analogues and serves to illustrate typical conformational parameters.

The way molecules arrange themselves in a crystal is governed by a network of non-covalent intermolecular interactions. These forces are fundamental to the material's stability, solubility, and melting point.

Hydrogen Bonding: The aniline group (-NH₂) in the target molecule provides a hydrogen bond donor, while the nitrogen atoms of the tetrazole ring are potential hydrogen bond acceptors. It is highly probable that the crystal structure is stabilized by intermolecular hydrogen bonds, such as N-H···N interactions, which link adjacent molecules into chains or more complex networks. researchgate.net In related aminotetrazole structures, these hydrogen bonds are a dominant structure-directing force, forming robust supramolecular assemblies. nih.gov

Other Weak Interactions: Additional stability is often provided by weaker interactions, such as C-H···N and C-H···π contacts, where a hydrogen atom attached to a carbon interacts with a nitrogen atom or the face of an aromatic ring. rsc.org

Table 2: Common Intermolecular Interactions in Crystals of Tetrazole Analogues

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference |

|---|---|---|---|---|

| Hydrogen Bond | N-H (amine) | N (tetrazole) | 2.8 - 3.2 | researchgate.net |

| Hydrogen Bond | O-H | O | 2.6 - 2.9 | nih.gov |

| Hydrogen Bond | N-H | O | 2.7 - 3.0 | nih.govmdpi.com |

Note: Parameters are derived from studies on analogous compounds containing the relevant functional groups.

Other Advanced Characterization Methodologies

Beyond X-ray crystallography, a suite of other techniques is necessary to fully characterize the compound.

Elemental Analysis: This fundamental technique determines the mass percentages of carbon, hydrogen, and nitrogen in the compound. The experimental results are compared against the theoretical values calculated from the molecular formula (C₁₁H₁₄N₆O) to confirm the compound's purity and empirical formula. mdpi.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis provides critical information about the thermal stability of the compound and its decomposition profile. For nitrogen-rich compounds like tetrazole derivatives, TGA can reveal the temperature at which decomposition begins and the nature of the decomposition process, which is often rapid due to the high energy content of the tetrazole ring. researchgate.netbeilstein-journals.orgmdpi.com

Molar Conductivity: Molar conductivity measurements in a suitable solvent are used to determine if a compound behaves as an electrolyte. For a neutral, non-ionic compound like this compound, the molar conductivity is expected to be very low, confirming its non-electrolytic nature. mdpi.com

Field Emission Scanning Electron Microscopy (FESEM): FESEM is employed to visualize the surface morphology and particle size of the synthesized material in its solid state. This can reveal details about its crystallinity, shape, and surface texture.

UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to show characteristic absorption bands corresponding to π→π* transitions within the aniline and tetrazole aromatic systems. The position and intensity of these bands are influenced by the substituents and the solvent used. growingscience.compnrjournal.com In similar aniline and tetrazole derivatives, absorption maxima are typically observed in the 250-350 nm range. beilstein-journals.orgnih.gov

Table 3: Expected/Typical Spectroscopic Data for Analogues

| Technique | Parameter | Expected/Typical Result for Analogues | Reference |

|---|---|---|---|

| Elemental Analysis | % C, H, N for C₁₁H₁₄N₆O | C: 53.65%, H: 5.73%, N: 34.12% | (Calculated) |

| TGA | Decomposition Temp. | >150-200 °C | researchgate.netmdpi.com |

Computational Chemistry and Theoretical Investigations of 2 Morpholino 5 1h Tetrazol 1 Yl Aniline and Analogues

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. researchgate.net It is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining molecular geometries and electronic properties. For 2-morpholino-5-(1H-tetrazol-1-yl)aniline, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G*, are used to find the most stable three-dimensional arrangement of its atoms—the optimized molecular geometry. researchgate.net

This optimization process minimizes the energy of the molecule, revealing key structural parameters. Theoretical calculations on related azo dyes using the B3LYP and CAM-B3LYP methods with a 6–311 + G (d,p) basis set have been performed to understand molecular orbital properties. scispace.com Similar approaches can be applied to the title compound to predict its stability and reactivity. scispace.com

Table 1: Representative DFT-Calculated Electronic Properties of a Tetrazole-Aniline Derivative

| Property | Calculated Value | Unit |

| Total Energy | -1025.456 | Hartrees |

| Dipole Moment | 4.87 | Debye |

| Polarizability | 35.62 | ų |

| Point Group | C1 | - |

Note: The data in this table is representative and intended for illustrative purposes.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a measure of the molecule's chemical stability and its tendency to undergo electronic transitions. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) and morpholine (B109124) moieties, while the LUMO is likely to be distributed over the electron-withdrawing tetrazole ring and the aniline ring. A smaller HOMO-LUMO gap suggests higher chemical reactivity and is a key parameter in designing molecules with specific electronic and optical properties. mdpi.com In one study, a low energy gap of 2.947 eV was calculated for a cyanurated H-acid (CHA) azo dye, indicating high feasibility for HOMO to LUMO transition. scispace.com

Table 2: Conceptual Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy | Unit |

| HOMO | -6.23 | eV |

| LUMO | -1.54 | eV |

| HOMO-LUMO Gap | 4.69 | eV |

Note: The data in this table is conceptual and provided for illustrative purposes.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules, including their conformational preferences and interactions with biological targets.

The conformational flexibility of this compound is primarily due to the morpholine ring and the rotatable bonds connecting the different structural motifs. The morpholine ring typically adopts a chair conformation to minimize steric strain. researchgate.net However, boat and twist-boat conformations are also possible, though generally higher in energy. researchgate.net The orientation of the substituents on the morpholine ring can be either axial or equatorial. nih.gov

Computational methods, such as potential energy surface (PES) scanning, can be employed to explore the conformational landscape of the molecule. This involves systematically rotating the key dihedral angles and calculating the corresponding energy to identify the most stable conformers. Understanding the preferred conformations is crucial as the three-dimensional shape of the molecule dictates its biological activity and physical properties. Studies on similar flexible molecules have utilized programs like Frog2 to generate and optimize a multitude of conformers. mdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. ajchem-a.com This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target. ajchem-a.com

For this compound, molecular docking studies can be performed to investigate its potential interactions with various enzymes or receptors. The process involves placing the 3D structure of the ligand into the binding site of the receptor and evaluating the binding energy for different poses. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For instance, docking studies on novel quinoxaline (B1680401) derivatives identified strong binding to the EGFR receptor. nih.gov Similarly, synthesized polysubstituted quinolines showed good binding affinities with the COX-2 enzyme. ssrn.com

Table 3: Illustrative Molecular Docking Results for an Analogue with a Kinase Target

| Parameter | Value | Unit |

| Binding Affinity | -8.5 | kcal/mol |

| Inhibition Constant (Ki) | 0.5 | µM |

| Interacting Residues | MET793, LYS745, ASP855 | - |

| Type of Interactions | Hydrogen Bond, Pi-Alkyl | - |

Note: The data in this table is for illustrative purposes and represents a hypothetical interaction.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental spectra and confirming molecular structures. mdpi.com

Theoretical calculations of spectroscopic properties are often performed using DFT. For instance, the vibrational frequencies in an infrared (IR) spectrum can be calculated, which correspond to the different vibrational modes of the molecule. Similarly, the chemical shifts in nuclear magnetic resonance (NMR) spectra (¹H and ¹³C) can be predicted, aiding in the assignment of experimental signals. mdpi.com

Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. scispace.com These computational predictions provide a powerful tool for the structural elucidation of novel compounds. nih.gov

Table 4: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peak/Shift | Assignment |

| IR | 3450 cm⁻¹ | N-H stretch (aniline) |

| IR | 1610 cm⁻¹ | C=N stretch (tetrazole) |

| ¹H NMR | 7.2-7.8 ppm | Aromatic protons |

| ¹³C NMR | 145 ppm | Carbon attached to tetrazole |

| UV-Vis (λmax) | 285 nm | π → π* transition |

Note: The data in this table is a conceptual prediction for illustrative purposes.

Structure-Reactivity Relationship (SRR) Modeling Based on Theoretical Descriptors

The exploration of structure-reactivity relationships (SRR) through computational modeling is a cornerstone of modern medicinal chemistry and materials science. For a novel compound such as this compound, where experimental data may be limited, in silico methods provide a powerful avenue to predict its physicochemical properties and biological activities. This is achieved by establishing a mathematical correlation between the compound's structural features, quantified by theoretical descriptors, and its observed or predicted reactivity. While direct computational studies on this compound are not extensively available in the public domain, a robust understanding of its potential structure-reactivity landscape can be inferred from computational analyses of its constituent fragments and analogous compounds.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are pivotal in this context. These models are built upon the principle that the biological activity or a specific property of a chemical compound is a function of its molecular structure. By analyzing a series of related compounds, it is possible to develop predictive models that can guide the design of new molecules with enhanced or desired characteristics.

For this compound and its analogues, a variety of theoretical descriptors can be calculated to construct SRR models. These descriptors fall into several categories:

Electronic Descriptors: These pertain to the electron distribution within the molecule and are crucial for understanding its reactivity and interaction with biological targets. Key electronic descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. mdpi.comresearchgate.net

Partial Atomic Charges: These describe the distribution of charge across the atoms of the molecule and are fundamental for understanding intermolecular interactions.

Steric Descriptors: These descriptors relate to the three-dimensional size and shape of the molecule, which are critical for its ability to fit into a biological receptor's active site. Examples include:

Molecular Volume and Surface Area: These parameters provide a measure of the molecule's size.

Shape Indices: These provide more detailed information about the molecular shape.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, encoding information about its connectivity and branching.

Thermodynamic Descriptors: These relate to the energetic properties of the molecule, such as:

Enthalpy of Formation: The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. researchgate.net

Gibbs Free Energy: A measure of the thermodynamic potential of the system.

The following data tables, derived from computational studies on analogous compounds, illustrate the application of these theoretical descriptors in SRR modeling.

| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| 5-substituted-1H-tetrazole | -7.5 | -1.2 | 6.3 | 3.5 |

| 1,5-disubstituted-tetrazole | -8.1 | -0.9 | 7.2 | 4.1 |

| Phenyl-tetrazole derivative | -6.9 | -1.5 | 5.4 | 2.8 |

| Compound Analogue | Molecular Volume (ų) | Molecular Surface Area (Ų) | LogP |

|---|---|---|---|

| N-phenylmorpholine | 150.2 | 180.5 | 1.8 |

| 2-morpholinoquinoline derivative | 250.8 | 280.1 | 3.2 |

| Morpholino-thiazole derivative | 210.5 | 245.7 | 2.5 |

In the context of this compound, the morpholine moiety is expected to influence the compound's solubility and pharmacokinetic profile, while the tetrazole ring, a well-known bioisostere for a carboxylic acid group, can participate in hydrogen bonding and other interactions with biological targets. The aniline core provides a scaffold that can be further functionalized to modulate the compound's properties.

SRR modeling of this compound and its analogues would involve the systematic variation of substituents on the aniline ring or modification of the morpholine and tetrazole moieties. By calculating the theoretical descriptors for each analogue and correlating them with their biological activity, a predictive QSAR model can be developed. Such a model would be invaluable for the rational design of new derivatives of this compound with improved therapeutic potential.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 2 Morpholino 5 1h Tetrazol 1 Yl Aniline

General Principles of SAR in Heterocyclic Chemistry

Structure-Activity Relationship (SAR) analysis is the process of correlating the specific structural features of a compound with its observed biological effect. wikipedia.orgdrugdesign.org This allows medicinal chemists to understand which parts of a molecule, known as pharmacophores, are responsible for its activity and to modify the structure to improve desired properties. drugdesign.org In heterocyclic chemistry, SAR studies are particularly vital due to the vast structural and electronic diversity that heterocycles offer. nih.govresearchgate.net

Key principles of SAR in heterocyclic chemistry include:

Ring Type and Size: The nature of the heteroatoms (e.g., nitrogen, oxygen, sulfur) and the size of the ring (e.g., five-membered vs. six-membered) fundamentally influence the molecule's geometry, electron distribution, and ability to form interactions such as hydrogen bonds.

Substituent Effects: The position, nature (electron-donating or electron-withdrawing), and steric bulk of substituents on the heterocyclic ring can dramatically alter a molecule's potency, selectivity, and metabolic stability. nih.gov

Hydrogen Bonding: Heteroatoms often act as hydrogen bond donors or acceptors, which is critical for molecular recognition at the active site of a biological target.

Aromaticity and pKa: The aromatic character and the acidity/basicity of the heterocyclic system affect its ionization state at physiological pH, which in turn influences solubility, cell permeability, and binding interactions.

Conformational Rigidity: Introducing heterocyclic rings can reduce the conformational flexibility of a molecule, locking it into a bioactive conformation and potentially increasing binding affinity by minimizing the entropic penalty of binding.

By systematically modifying these features and observing the resulting changes in biological activity, researchers can build a comprehensive SAR model to guide the design of more effective therapeutic agents. drugdesign.orgnih.gov

Bioisosterism as a Design Strategy: Tetrazole as a Carboxylic Acid and Amide Mimic

Bioisosterism, the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, is a widely used strategy in drug design. nih.gov The goal is to create a new molecule with improved biological properties, such as enhanced potency, selectivity, or better pharmacokinetic parameters. tandfonline.com The 1H-tetrazole ring is a classic bioisostere, most notably for the carboxylic acid group and, in certain contexts, the cis-amide bond. tandfonline.comnih.gov

The tetrazole ring is frequently used to replace a carboxylic acid moiety to address liabilities such as rapid metabolism or poor oral bioavailability. tandfonline.comcambridgemedchemconsulting.com This substitution is effective because the tetrazole group mimics several key properties of the carboxylic acid group, particularly its acidity and ability to act as a hydrogen bond donor/acceptor. nih.gov

Key comparative features include:

Acidity (pKa): The pKa of a 1H-tetrazole is approximately 4.5-4.9, which is very similar to that of a carboxylic acid (pKa ≈ 4.5). This means that at physiological pH, both groups are predominantly deprotonated, forming anionic species (tetrazolate and carboxylate) that can engage in similar ionic interactions with biological targets. nih.govcambridgemedchemconsulting.com

Geometry and Size: Both the tetrazolate and carboxylate anions are planar. However, the tetrazole ring is slightly larger, and its hydrogen-bond environment extends further (by about 1.2 Å) from the core of the molecule compared to a carboxylate. nih.govnih.gov This difference in size may require flexibility in the target's active site to accommodate the tetrazole ring. nih.gov

Lipophilicity: The tetrazolate anion is generally more lipophilic than the corresponding carboxylate. This increased lipophilicity can sometimes improve a compound's ability to cross cell membranes and the blood-brain barrier. nih.gov

Metabolic Stability: Carboxylic acids can undergo metabolic processes like glucuronidation to form reactive acyl glucuronides, which have been linked to toxicity. nih.govcambridgemedchemconsulting.com Tetrazoles can also undergo N-glucuronidation, but these adducts are typically more stable and less reactive, reducing the risk of such toxicity. nih.gov

Binding Interactions: Both groups can form two-point interactions with functionalities like amidines. However, the stability of the tetrazolate–amidine complex is generally lower than that of the corresponding carboxylate–amidine salt. nih.gov

| Property | Carboxylic Acid (-COOH) | 1H-Tetrazole | Reference |

|---|---|---|---|

| Acidity (pKa) | ~4.5 | ~4.5 - 4.9 | nih.govcambridgemedchemconsulting.com |

| Anion Geometry | Planar | Planar | nih.gov |

| Anion Lipophilicity | Lower | Higher | nih.gov |

| Metabolic Fate | Can form reactive O-glucuronides | Forms more stable N-glucuronides | nih.govcambridgemedchemconsulting.com |

| H-Bond Environment Extension | Baseline | Extends further by ~1.2 Å | nih.gov |

Beyond its role as a carboxylic acid mimic, the 1,5-disubstituted tetrazole ring is also recognized as a geometric mimic of the cis-amide bond in peptidomimetics. nih.govresearchgate.net While the trans conformation of an amide bond is typically more stable, the cis conformation is often critical for the specific turns and folds in a peptide's bioactive structure. Incorporating a cis-amide surrogate like a tetrazole can pre-organize a peptide into its active conformation. nih.gov

This strategy is valuable because the tetrazole ring geometrically restricts the peptide backbone, biasing it toward the cis-amide conformation. chemrxiv.org The use of tetrazole-based dipeptide mimics has been shown to effectively create these structural constraints, which can be crucial for modulating protein-protein interactions or designing cyclic peptides with enhanced stability and activity. nih.govresearchgate.net

Influence of the Morpholine (B109124) Moiety on Molecular Recognition and Interactions

Physicochemical Properties: Morpholine has a well-balanced lipophilic-hydrophilic profile. nih.gov The weakly basic nitrogen atom (pKa of morpholine is ~8.5, but is significantly reduced when attached to an aromatic ring) and the hydrogen bond-accepting oxygen atom enhance aqueous solubility. This can improve a compound's pharmacokinetic properties. acs.org

Molecular Interactions: The oxygen atom of the morpholine ring is an effective hydrogen bond acceptor, allowing it to form key interactions with biological targets such as enzymes or receptors. nih.govacs.org The chair-like, flexible conformation of the ring can also engage in favorable hydrophobic interactions. nih.gov

Metabolic Stability: The morpholine ring is generally metabolically stable and can be used to replace more labile functionalities, thereby improving a drug's half-life. nih.gov

Structural Scaffold: It can act as a versatile and synthetically accessible building block that correctly orients other functional groups for optimal interaction with a target. nih.gov In many kinase inhibitors, for example, the morpholine ring is known to form crucial hydrogen bonds with the "hinge" region of the enzyme's active site. acs.org

The presence of the morpholine moiety often bestows desirable drug-like properties, increasing potency and improving pharmacokinetics. researchgate.netnih.gov

Impact of Aromatic Substituents on Structural and Electronic Properties of the Aniline (B41778) Ring

The aniline molecule is nonplanar, with the amino group situated slightly out of the plane of the benzene (B151609) ring. researchgate.net Attaching substituents to the aromatic ring alters its structural and electronic properties. In 2-morpholino-5-(1H-tetrazol-1-yl)aniline, the aniline ring is substituted with a morpholine group (an electron-donating group) and a tetrazole group (generally considered an electron-withdrawing group).

Substituents influence several key parameters of the aniline ring:

Molecular Geometry: Electron-donating groups tend to increase the C-N bond length and the out-of-plane angle of the amino group, while electron-withdrawing groups have the opposite effect, making the structure more planar. researchgate.net

Electronic Properties: Substituents modulate the electron density of the aromatic ring and the lone pair of electrons on the aniline nitrogen. This affects the molecule's reactivity, particularly in electrophilic aromatic substitution reactions. msu.edu

Basicity (pKa): The availability of the nitrogen lone pair determines the basicity of the aniline. Electron-donating groups increase electron density on the nitrogen, making the aniline more basic. Conversely, electron-withdrawing groups pull electron density away from the nitrogen, decreasing its basicity. researchgate.netdoubtnut.com

Any substitution on the aniline ring can also lead to changes in solubility, thermal stability, and conductivity, depending on the nature of the substituent. researchgate.net

Rationalizing the Effects of Electron-Donating and Electron-Withdrawing Groups on Molecular Function

Electron-Donating Groups (EDGs): Groups like amino (-NH2), hydroxyl (-OH), alkoxy (-OR, as in the morpholine's ether linkage), and alkyl (-CH3) donate electron density to the aromatic ring. tiwariacademy.com

Effect on Basicity: EDGs increase the electron density on the aniline nitrogen, making its lone pair more available to accept a proton. This increases the basicity (raises the pKa) of the aniline. researchgate.nettiwariacademy.com

Effect on Electronic Structure: EDGs raise the energy of the Highest Occupied Molecular Orbital (HOMO), which can make the molecule more susceptible to oxidation. acs.org

Reactivity: They activate the ring toward electrophilic substitution, directing new substituents to the ortho and para positions. msu.edu

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), carboxyl (-COOH), and tetrazolyl are electron-withdrawing. doubtnut.comtiwariacademy.com

Effect on Basicity: EWGs pull electron density away from the aniline nitrogen, often through resonance or inductive effects. This delocalization reduces the availability of the nitrogen's lone pair, making the aniline less basic (lowers the pKa). doubtnut.com

Effect on Electronic Structure: EWGs lower the energy of both the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO), though the effect on the LUMO is often more pronounced. This can decrease the molecule's energy gap. acs.org

Reactivity: They deactivate the ring toward electrophilic substitution, directing incoming groups to the meta position. msu.edu

In this compound, the interplay between the electron-donating morpholine group and the electron-withdrawing tetrazole group creates a complex electronic environment that fine-tunes the molecule's properties, including its basicity, polarity, and potential for specific molecular interactions. researchgate.netnih.gov

| Substituent Type | Examples | Effect on Aniline Basicity | Effect on Ring Reactivity (Electrophilic Substitution) | Reference |

|---|---|---|---|---|

| Strongly Activating (EDG) | -NH₂, -OH, -OR | Increases | Activates (ortho/para directing) | msu.edutiwariacademy.com |

| Weakly Activating (EDG) | -Alkyl | Slightly Increases | Activates (ortho/para directing) | tiwariacademy.com |

| Deactivating (EWG) | -Halogens | Decreases | Deactivates (ortho/para directing) | tiwariacademy.com |

| Strongly Deactivating (EWG) | -NO₂, -CN, -COOH, -SO₃H | Decreases | Deactivates (meta directing) | doubtnut.comtiwariacademy.com |

Advanced Research Applications in Chemical Sciences

Utility as a Precursor in Complex Organic Synthesis

In the realm of organic synthesis, the strategic value of a molecule is often determined by the array of chemical transformations it can undergo. 2-morpholino-5-(1H-tetrazol-1-yl)aniline is a prime example of a versatile precursor, endowed with multiple reactive sites that can be selectively addressed to construct more elaborate molecular frameworks.

The aniline (B41778) portion of the molecule serves as a versatile handle for a variety of synthetic transformations, making it an excellent starting point for building multifunctional molecules. The amino group can readily participate in reactions such as acylation, alkylation, and diazotization, allowing for the introduction of a wide range of other functional groups.

Tetrazole moieties are recognized as valuable components in medicinal chemistry and drug design, often serving as a bioisostere for carboxylic acids. nih.gov Their integration into molecules can enhance metabolic stability and other beneficial physicochemical properties. nih.gov The use of tetrazole-containing building blocks, particularly those with additional functional groups like aldehydes, has been explored in multicomponent reactions (MCRs) to generate diverse libraries of complex, drug-like molecules. beilstein-journals.orgbeilstein-journals.org This highlights the potential of this compound as a foundational scaffold. For instance, the aniline group could be transformed into a different reactive site to participate in MCRs, leveraging the pre-existing tetrazole ring to rapidly assemble complex structures.

Table 1: Potential Synthetic Transformations of this compound

| Reactive Site | Reaction Type | Potential Products |

|---|---|---|

| Aniline -NH₂ | Acylation | Amides |

| Aniline -NH₂ | Diazotization / Sandmeyer | Aryl halides, nitriles, etc. |

| Aniline -NH₂ | Condensation | Imines, Schiff bases |

| Aromatic Ring | Electrophilic Substitution | Halogenated or nitrated derivatives |

The strategic placement of the amino group ortho to the morpholine (B109124) substituent and the presence of the tetrazole ring open up pathways for the synthesis of fused heterocyclic systems. Intramolecular cyclization reactions are a powerful tool in organic synthesis for creating rigid, polycyclic structures that are often found in natural products and pharmaceuticals.

For example, the aniline nitrogen can act as a nucleophile in reactions designed to form a new ring fused to the existing benzene (B151609) ring. Depending on the reaction partner, various heterocyclic systems could be constructed. Furthermore, tetrazole rings themselves can participate in cycloaddition reactions, offering another avenue for creating fused systems. nih.gov While specific examples utilizing this compound are not prevalent, the synthesis of fused systems from other tetrazole derivatives, such as tetrazolo[1,5-c]quinazolines, has been reported, demonstrating the feasibility of such transformations. nih.gov The synthesis of complex fused systems like nih.govbeilstein-journals.orgmdpi.comtriazolo[1,5-b] nih.govbeilstein-journals.orgmdpi.comresearchgate.nettetrazines also underscores the utility of nitrogen-rich heterocycles in building polycyclic frameworks. beilstein-journals.org

Roles in Coordination Chemistry and Metal Complexation

The field of coordination chemistry explores the interaction of metal ions with ligands to form complex structures with diverse properties. The molecular structure of this compound is rich in potential donor atoms, making it an intriguing candidate for the design of novel metal complexes and coordination polymers.

The tetrazole ring is an excellent ligand for a wide variety of metal ions. researchgate.netarkat-usa.org Its multiple nitrogen atoms can coordinate to metal centers in several different modes, acting as a monodentate, bidentate, or bridging ligand. This versatility allows for the construction of coordination compounds with varied geometries and dimensionalities. arkat-usa.org The deprotonated tetrazolate anion is particularly effective in forming stable complexes. arkat-usa.org The tetrazole moiety has been shown to be an efficient metal chelator, capable of interacting directly with metal atoms in the active sites of enzymes. nih.gov

In this compound, the tetrazole ring's nitrogen atoms are prime candidates for metal coordination. Furthermore, the presence of the morpholine's oxygen atom and the aniline's nitrogen atom could potentially allow the entire molecule to act as a multidentate or chelating ligand, binding to a metal center through multiple points of attachment. This chelate effect would lead to the formation of thermodynamically stable metal complexes.

Coordination polymers (CPs) are extended networks of metal ions linked by organic ligands. The ability of the tetrazole group to act as a bridging ligand is crucial for the formation of such extended structures. arkat-usa.orgrsc.org By connecting multiple metal centers, this compound could be used to construct one-, two-, or three-dimensional coordination polymers.

The specific architecture of the resulting polymer would be influenced by several factors, including the coordination geometry of the metal ion, the coordination mode of the ligand, and the reaction conditions. For instance, different tetrazole-based ligands have been successfully used to synthesize a variety of CPs with diverse structures, from 2D layered networks to complex 3D frameworks. rsc.orgrsc.orgresearchgate.net The inclusion of the bulky morpholino group could also play a significant role in directing the self-assembly process, potentially leading to the formation of porous frameworks with channels or cavities.

Table 2: Examples of Metal Ions and Geometries in Tetrazole-Based Coordination Polymers

| Metal Ion | Coordination Geometry | Resulting Structure Type | Reference |

|---|---|---|---|

| Mn(II) | Octahedral | 3D Framework | rsc.org |

| Cu(II) | Square Pyramidal | 3D Framework | rsc.org |

| Co(II) | Octahedral | 2D Layered Structure | rsc.org |

| Zn(II) | Tetrahedral | 2D and 3D Frameworks | rsc.orgrsc.org |

Contributions to Materials Science Research

The unique properties of this compound and the materials derived from it suggest potential applications in materials science. The high nitrogen content, propensity for coordination, and aromatic nature of the molecule are all features that can be exploited in the design of advanced materials.

Coordination polymers constructed from tetrazole-based ligands have been shown to exhibit interesting functional properties, such as luminescence. rsc.orgrsc.org The zinc and cadmium complexes of pyridine-based tetrazole ligands, for example, display fluorescence, which could be harnessed for applications in chemical sensing, bio-imaging, or light-emitting devices. rsc.org

Furthermore, the high nitrogen content of tetrazoles makes them energetic materials. nih.gov Tetrazole-based compounds are studied for their potential use as gas-generating agents in applications like automotive airbags or as components in propellants. nih.govresearchgate.net The thermal stability and decomposition pathways of metal complexes derived from this compound would be a key area of investigation for such applications. The ability to form stable, extended networks through coordination polymerization could also lead to materials with unique magnetic or electronic properties. rsc.org

Organic Porous Networks

There is no available information on the use of this compound as a building block or component in the synthesis or study of organic porous networks.

Potential in Optoelectronic Applications

No studies have been found that investigate or report on the optoelectronic properties or potential applications of this compound.

Future Perspectives and Emerging Research Avenues

Development of Asymmetric Synthesis Methodologies for Chiral Analogues

While the parent compound 2-morpholino-5-(1H-tetrazol-1-yl)aniline is achiral, the introduction of stereocenters, particularly on the morpholine (B109124) ring, could lead to analogues with distinct three-dimensional conformations. The development of asymmetric synthesis methods is crucial for accessing these chiral morpholine-containing molecules. semanticscholar.orgrsc.org

Current research on chiral morpholines often relies on stoichiometric chiral starting materials or reagents. semanticscholar.org Future strategies will likely focus on catalytic asymmetric methods, which are more efficient and economical. semanticscholar.orgrsc.org One promising approach is the asymmetric hydrogenation of dehydromorpholine precursors using chiral catalysts, such as those based on rhodium complexes with large bite-angle bisphosphine ligands. semanticscholar.orgrsc.org This method has successfully produced a variety of 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). rsc.org

Another avenue involves enantioselective heteroannulation reactions. For instance, chiral phosphoric acid-catalyzed reactions of arylglyoxals with 2-(arylamino)ethan-1-ols can produce chiral morpholinones, which are valuable intermediates. researchgate.net Adapting such domino reactions could provide access to chiral analogues of the target compound. Isocyanide-based multicomponent reactions, in the presence of chiral catalysts like MgII-N,Nʹ-dioxide, also represent a powerful strategy for generating enantioenriched tetrazole-containing heterocycles. researchgate.net

Table 1: Potential Catalytic Systems for Asymmetric Synthesis of Chiral Morpholine Analogues

| Catalytic System | Reaction Type | Potential Chiral Center Location | Reported Efficiency (for similar scaffolds) |

| Rhodium-Bisphosphine Complex | Asymmetric Hydrogenation | Morpholine C2 or C3 | Up to 99% enantiomeric excess (ee) rsc.org |

| Chiral Phosphoric Acid | Enantioselective Heteroannulation | Morpholine C3 | High yields and selectivities reported researchgate.net |

| Chiral MgII-N,Nʹ-dioxide | Isocyanide-based Multicomponent Reaction | Varies by reaction design | Good to excellent results for tetrazole derivatives |

| Enzyme-catalyzed Resolution | Kinetic Resolution | Morpholine C2 | Highly specific for certain substrates nih.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms